molecular formula C18H25N3O6S B5090228 1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide

1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide

Cat. No.: B5090228
M. Wt: 411.5 g/mol
InChI Key: XDMQDZBKJRFAAA-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the carboxamide group through amide bond formation. The morpholine ring can be introduced via nucleophilic substitution reactions. The sulfonylbenzoyl group is often added through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Large-scale production might also involve continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonylbenzoyl group is particularly important for its binding affinity, while the piperidine and morpholine rings contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

    1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide derivatives: These compounds share the core structure but have different substituents, leading to variations in their chemical and biological properties.

    Piperidine derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxamide, which may have different functional groups attached.

    Morpholine derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxamide, which may exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the piperidine and morpholine rings, along with the sulfonylbenzoyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S/c1-26-16-3-2-14(28(24,25)21-8-10-27-11-9-21)12-15(16)18(23)20-6-4-13(5-7-20)17(19)22/h2-3,12-13H,4-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQDZBKJRFAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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